![molecular formula C19H24ClN3OS B2845040 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 886918-90-7](/img/structure/B2845040.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzothiazole ring, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known for their diverse biological activities .
Molecular Structure Analysis
The compound has a benzothiazole ring, a piperazine ring, and a cyclohexyl group. The benzothiazole ring is planar and aromatic .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A novel series of derivatives related to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone were synthesized, showcasing the versatility of these compounds in generating new pharmaceutical candidates. These derivatives were primarily evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014). Similarly, antimicrobial activity was a focal point in the study of new pyridine derivatives, demonstrating the compound's relevance in the search for novel antimicrobial solutions (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties and Receptor Studies
Research into the antagonist properties of related compounds, specifically targeting the G protein-coupled receptor NPBWR1 (GPR7), reveals the compound's potential in neuroscience and pharmacology. This study identified derivatives with subnanomolar potencies, underlining the compound's significance in receptor-based drug discovery (Romero et al., 2012).
Anti-mycobacterial Chemotypes
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a new anti-mycobacterial chemotype, with several derivatives displaying significant activity against Mycobacterium tuberculosis. This highlights the compound's application in addressing tuberculosis, a global health challenge (Pancholia et al., 2016).
Structural and Mechanistic Studies
Synthesis and structural exploration of novel derivatives containing the piperazine moiety have contributed to a deeper understanding of their bioactive potential. X-ray diffraction studies, among other analytical methods, have been employed to elucidate the molecular structure of these compounds, laying the groundwork for further pharmacological exploration (Lv, Ding, & Zhao, 2013).
Anticancer and Antituberculosis Activities
Investigations into the anticancer and antituberculosis activities of cyclopropyl derivatives provide insight into the compound's potential therapeutic applications. Studies on select derivatives have shown promising results in in vitro anticancer activity and significant antituberculosis effects, suggesting the compound's utility in developing treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether might influence its bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, certain thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the solvent environment .
Eigenschaften
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUJVRAZRISRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

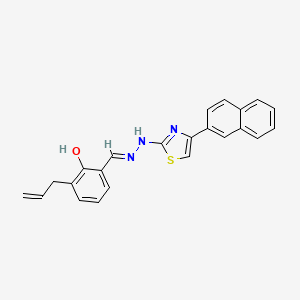
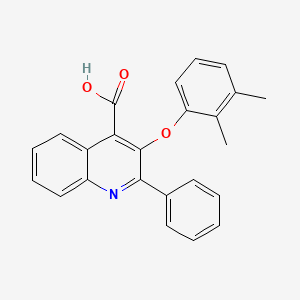
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)


![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)
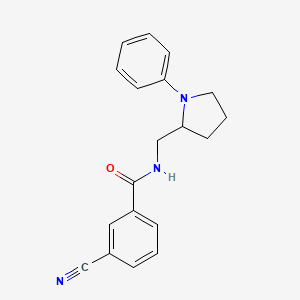
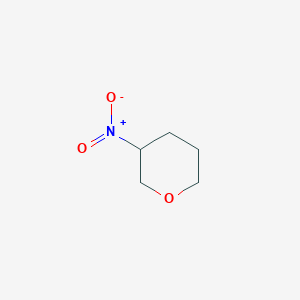
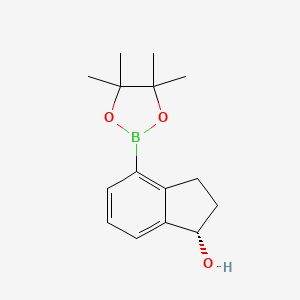

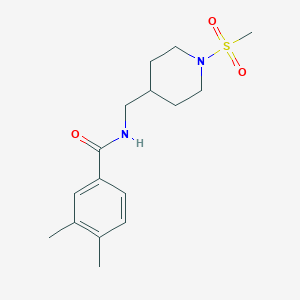
![3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2844979.png)
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/no-structure.png)